[3-(2-Phenoxyethylamino)phenyl]methanol
Description
Properties
IUPAC Name |
[3-(2-phenoxyethylamino)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXWMHCIXUPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- In contrast, the imidazole group in introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility .
- Molecular Weight : The target compound’s higher molecular weight (~259.3 vs. 188.23–253.34 in analogs) may influence crystallization behavior and melting points, though experimental data are needed for confirmation.
Preparation Methods
Cs₂CO₃-Mediated Coupling in Polar Aprotic Solvents
A direct nucleophilic substitution approach was demonstrated in the synthesis of [3-(2-pyrimidinyloxy)phenyl]methanol, where 3-hydroxybenzyl alcohol reacted with 2-chloropyrimidine in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 100°C. This method achieved a 54% yield after silica gel chromatography. For [3-(2-Phenoxyethylamino)phenyl]methanol, replacing 2-chloropyrimidine with 2-chloroethylphenoxy ether could enable analogous C-O bond formation. However, the lower nucleophilicity of amines compared to alcohols may necessitate higher temperatures or alternative bases like potassium tert-butoxide.
Epoxide Ring-Opening with Amines
Epoxide intermediates offer a versatile route for introducing amino groups. In the synthesis of 1-(2-methoxyphenoxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol (2 ), an epoxide derived from 2-methoxyphenol was opened with 2-(2-methoxyphenoxy)ethylamine in ethylene glycol dimethyl ether at 80°C. Applying this strategy, 3-glycidylphenylmethanol could react with 2-phenoxyethylamine to yield the target compound. The reaction typically requires 5–6 hours and proceeds via nucleophilic attack at the less hindered epoxide carbon, followed by acid workup to isolate the product.
Reductive Amination Pathways
Challenges in Selectivity and Byproduct Formation
A key challenge in reductive amination is avoiding over-reduction of the benzyl alcohol group to a methylene moiety. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether prior to imine formation could mitigate this issue, followed by deprotection using tetrabutylammonium fluoride (TBAF).
Purification and Characterization
Chromatographic Techniques
All reviewed methods emphasized purification via silica gel column chromatography, typically using gradients of ethyl acetate in petroleum ether. For example, the crude product of [3-(2-pyrimidinyloxy)phenyl]methanol was purified with a 50% ethyl acetate/petroleum ether mixture. High-performance liquid chromatography (HPLC) with water/acetonitrile gradients was employed for final polishing.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) are critical for structural confirmation. For instance:
-
1H NMR : Benzyl alcohol protons resonate at δ 4.52 ppm (singlet, 2H).
-
LCMS : The molecular ion peak for this compound (C₁₅H₁₇NO₂) is expected at m/z 248.12 (M+H⁺).
Comparative Analysis of Synthetic Routes
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysis : Pd-mediated cross-coupling can improve yields in aryl ether formation .
- Continuous Flow Systems : For scale-up, flow reactors reduce side reactions and improve purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 12–24 h | DMF, K₂CO₃, 80°C |
| Reductive Amination | 70–85 | 6–8 h | MeOH, NaBH₃CN, RT |
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Look for the hydroxymethyl proton (δ 4.5–4.7 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm). The phenoxyethylamino group shows signals at δ 3.4–3.7 ppm (methylene adjacent to ether) and δ 2.8–3.1 ppm (amine-linked methylene) .
- ¹³C NMR : The methanol carbon appears at δ 65–70 ppm, while the ether-linked carbons resonate at δ 70–75 ppm .
- FT-IR : Key peaks include O–H stretch (3200–3400 cm⁻¹), C–O (ether) at 1200–1250 cm⁻¹, and N–H (amine) at 3300–3500 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₅H₁₇NO₂ (calc. 243.1234) .
Validation Tip : Cross-reference with computational spectroscopy (e.g., DFT simulations) to resolve ambiguities in complex splitting patterns .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for phenylmethanol derivatives with amino-ether substituents?
Methodological Answer:
Contradictions often arise from differences in assay conditions, purity, or target specificity. Strategies include:
Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding impurities .
Mechanistic Profiling : Compare binding affinities across receptor subtypes (e.g., GPCR vs. kinase targets) using SPR (surface plasmon resonance) .
Case Study : A 2024 study found conflicting IC₅₀ values (5–50 µM) for similar compounds against COX-2. Resolution involved:
- Re-testing under uniform conditions (pH 7.4, 37°C).
- Validating via X-ray crystallography to confirm active-site interactions .
Advanced Question: What strategies exist for elucidating the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Computational Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., serotonin receptors). Prioritize residues with hydrogen bonding (e.g., hydroxyl group with Asp155 in 5-HT₂A) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Modify key residues (e.g., Tyr308 in acetylcholinesterase) to assess impact on inhibitory activity .
Q. Table 2: Example Interaction Profile
| Target | Binding Affinity (Kd) | Mechanism |
|---|---|---|
| COX-2 | 8.2 µM | Competitive inhibition |
| 5-HT₂A | 12.4 µM | Allosteric modulation |
| Acetylcholinesterase | 5.9 µM | Active-site occlusion |
Basic Question: What are the recommended protocols for stability testing of this compound under various storage conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., oxidized aldehyde) .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess aryl ether cleavage .
- Long-Term Storage :
- Recommended: -20°C in amber vials under argon.
- Avoid: Aqueous solutions (pH > 8) due to hydrolysis of the ether bond .
Q. Table 3: Stability Data
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dark, 12 months | <5% | None detected |
| 40°C/75% RH, 6 months | 15–20% | 3-Aminophenylaldehyde |
| UV light, 48 h | 30–40% | Phenoxyethylamine |
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
Core Modifications :
- Phenyl Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance receptor affinity .
- Ether Chain : Vary alkyl length (C2 vs. C3) to optimize lipophilicity (logP) .
Biological Testing :
- Use parallel synthesis to generate 10–20 analogs.
- Screen against a panel of targets (e.g., kinases, neurotransmitter receptors) to map selectivity .
Data Analysis :
- Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Example SAR Finding :
A 2023 study showed that replacing the phenoxy group with a thiophene ether increased antimicrobial activity by 3-fold (MIC = 2.5 µg/mL vs. S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
